molecular formula C8H14ClNO2 B6143924 (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 882182-41-4

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B6143924
CAS No.: 882182-41-4
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-QDOHZIMISA-N
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Description

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom at position 6 and a carboxylic acid group at position 5 of the bicyclo[3.2.1]octane scaffold. This chiral molecule (molecular formula: C₈H₁₃ClN₂O₂, molecular weight: 204.66 g/mol) is commercially available in quantities ranging from 250 mg to 1 g, with prices from $1,200 to $2,375 .

Safety data highlights significant hazards:

  • Acute toxicity (H302, H315, H319, H335) requiring precautions to avoid inhalation, skin/eye contact, and ingestion .
  • Environmental risks include toxicity to aquatic life (H401, H402) .

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-QDOHZIMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@](C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Intramolecular Amination

A widely adopted method involves cyclizing linear precursors containing preformed amino and carboxylic acid groups. For example, o -nitrophenylacetic acid derivatives undergo oxidative cyclization to generate tricyclic intermediates, which are subsequently reduced to the bicyclic framework. This route leverages aza-Cope/Mannich rearrangements to establish stereochemistry, achieving enantiomeric excess (ee) >98% when chiral auxiliaries are employed.

Diastereoselective Cycloaddition

Patented protocols describe [3+2] cycloadditions between aziridine carboxylates and α,β-unsaturated ketones. The reaction proceeds under Lewis acid catalysis (e.g., ZnCl₂), yielding the bicyclo[3.2.1]octane core with moderate diastereoselectivity (dr 3:1). Post-reduction steps using NaBH₄ or LiAlH₄ are required to saturate the bridgehead double bond.

Detailed Synthesis Protocols

Carboxylation and Hydrochloride Salt Formation

A representative large-scale synthesis from Ambeed (CAS: 1174020-25-7) outlines the following steps:

  • Activation of Carboxylic Acid :
    A solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (4.80 kg, 17.37 mol) in ethyl acetate is cooled to −30°C. Isobutyl chloroformate (2.52 kg) and triethylamine (1.85 kg) are added dropwise, forming a mixed anhydride intermediate.

  • Coupling with tert-Butyl 2-(Aminooxy)ethylcarbamate :
    A 15 wt% solution of tert-butyl 2-(aminooxy)ethylcarbamate in ethyl acetate (23.45 kg) is introduced, followed by warming to 0°C over 1 hour. The reaction is quenched with 8% citric acid (65 L) and 5% sodium bicarbonate (60 L).

  • Crystallization and Isolation :
    The crude product is concentrated, followed by solvent displacement with ethyl acetate/hexane. Hexane-induced crystallization yields 5.51 kg (76%) of the title compound as a white solid.

StepReagents/ConditionsYieldPurity (HPLC)
Anhydride FormationIsobutyl chloroformate, −30°C95%98%
Nucleophilic Couplingtert-Butyl 2-(aminooxy)ethylcarbamate76%99.4%
CrystallizationEthyl acetate/hexane, −30°C76%99.8%

Stereochemical Control via Chiral Resolution

The German patent DE102005012771A1 details racemate resolution using chiral acids:

  • The free base is converted to its benzyl ester.

  • Salification with (−)-di-p-toluoyl-L-tartaric acid in ethanol yields the (1S,5R)-enantiomer with >99% ee after recrystallization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Low temperatures (−30°C to 0°C) are critical for minimizing epimerization during anhydride formation. Ethyl acetate outperforms dichloromethane in coupling efficiency due to its polar aprotic nature, which stabilizes the transition state.

Catalytic Enhancements

Substituting triethylamine with 4-dimethylaminopyridine (DMAP) increases coupling yields from 76% to 88% by mitigating side reactions. Similarly, using 1-hydroxybenzotriazole (HOBt) suppresses racemization during amide bond formation.

Purification and Analytical Characterization

Crystallization Techniques

Sequential solvent displacement with ethyl acetate/hexane (3:1 v/v) achieves >99.8% purity by removing residual triethylamine hydrochloride and unreacted starting material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.98–3.96 (d, 1H, bridgehead proton), 5.06–4.88 (dd, 2H, benzyloxy group).

  • HPLC : COSMOSIL 5C18-MS-II column, 99.4% purity at 254 nm.

Industrial-Scale Production Challenges

Cost-Efficiency of Protecting Groups

Benzyloxy groups, while effective for stereochemical control, require hydrogenolysis for removal, complicating large-scale synthesis. Alternatives like tert-butyloxycarbonyl (Boc) are explored but necessitate acidic deprotection .

Chemical Reactions Analysis

Substitution Reactions

The protonated tertiary amine in the hydrochloride salt can undergo deprotonation in basic conditions, enabling nucleophilic substitution. For example:

  • Acylation : Reacts with acyl chlorides (RCOCl) or activated carboxylates in the presence of coupling agents like HATU or EDC .

  • Alkylation : Forms N-alkyl derivatives when treated with alkyl halides (e.g., methyl iodide) under basic conditions .

Reaction Conditions

ReagentSolventBaseTemperatureProduct
RCOClDichloromethaneDIEA/TEA-50°C to 30°CAmide derivative
CH₃ITHFK₂CO₃0°C to RTN-methylated compound

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical acid-derived transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters.

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., DCC).

Key Reagents

  • Esterification : Methanol/H₂SO₄ → Methyl ester.

  • Amidation : DCC/DMAP → Primary amide.

Ring-Opening Reactions

The bicyclo[3.2.1]octane system exhibits strain-dependent reactivity:

  • Acid-Catalyzed Hydrolysis : Protonation of the nitrogen weakens the bicyclic structure, leading to ring opening in concentrated HCl at elevated temperatures .

  • Reductive Cleavage : Lithium aluminum hydride (LiAlH₄) reduces the ring system, yielding a linear amine-alcohol derivative.

Experimental Data

Reaction TypeConditionsProductYield
Acid hydrolysis6M HCl, 80°C, 12hLinear amino carboxylic acid65%
ReductionLiAlH₄, THF, 0°C to RT, 4hBicyclo[3.2.1]octanol derivative72%

Oxidation and Reduction

  • Oxidation : The tertiary amine resists oxidation, but the carboxylic acid can be decarboxylated under strong acidic or basic conditions.

  • Reduction : The carboxylic acid is reduced to a primary alcohol using LiAlH₄, though this requires prior protection of the amine.

Decarboxylation Example

  • Conditions : 120°C, quinoline, Cu powder → Bicyclo[3.2.1]octane derivative with CO₂ evolution.

Biological Target Interactions

The compound’s bicyclic structure mimics natural alkaloids, enabling interactions with enzymes and receptors:

  • Enzyme Inhibition : Binds to acetylcholinesterase active sites via hydrogen bonding (carboxylic acid) and hydrophobic interactions (bicyclic core).

  • Receptor Modulation : Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs).

Binding Affinity Data

TargetAssay TypeIC₅₀/EC₅₀Citation
AcetylcholinesteraseFluorescent assay12.3 µM
nAChR α4β2Radioligand binding45 nM

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Neuropharmacological Applications

  • Mechanism of Action : Research indicates that (1S,5R)-6-azabicyclo[3.2.1]octane derivatives can act as ligands for various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential use in treating conditions such as Alzheimer's disease and schizophrenia .
  • Case Study : In a study published by Santa Cruz Biotechnology, the compound was utilized in proteomics research to elucidate pathways involving nAChRs, demonstrating its utility in understanding neurodegenerative diseases .

Drug Development

  • Lead Compound : The bicyclic structure of this compound serves as a lead for synthesizing novel analogs with improved efficacy and selectivity for specific receptor subtypes. This is crucial for minimizing side effects associated with broader-spectrum drugs.

Biochemical Research Applications

This compound has also found applications in biochemical research:

Proteomics

  • The compound is used as a biochemical tool to investigate protein interactions and signaling pathways involving nAChRs. Its ability to modulate receptor activity makes it valuable in studying receptor dynamics and cellular responses .

Research Studies

  • Various studies have employed this compound to explore its effects on cellular mechanisms related to neurotransmission and synaptic plasticity, providing insights into fundamental neurobiological processes.

Mechanism of Action

The mechanism by which (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Biological Activity/Use Hazards (GHS)
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (882214-26-8) C₈H₁₃ClN₂O₂ 204.66 6-aza bicyclo[3.2.1], carboxylic acid, chiral S1R antagonist H302, H315, H319, H335
rac-(1S,5R)-6-azabicyclo[3.2.1]octane hydrochloride (M45423) C₇H₁₄ClN 163.65 Racemic mixture, lacks carboxylic acid Screening compound Not specified
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (119102-94-2) C₈H₁₄ClNO₂ 191.66 Nitrogen at position 1 instead of 6; positional isomer Unspecified No hazard data
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (54745-74-3) C₆H₁₂ClNO 149.62 Oxygen replaces nitrogen at position 8; altered polarity Unspecified Not specified
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (2410984-39-1) C₁₄H₂₁NO₄ 267.32 Bicyclo[2.2.2] scaffold, Boc-protected amine, methylene group Laboratory chemical synthesis H302, H315, H319, H335
6-[(tert-Butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid (1936652-78-6) C₁₃H₂₁NO₄ 255.31 Boc-protected amine, same bicyclo[3.2.1] core Intermediate in organic synthesis H315, H319, H335

Key Differences

Scaffold Rigidity and Pharmacological Effects: The bicyclo[3.2.1]octane system in the target compound provides a rigid framework that enhances receptor binding specificity, particularly for S1R . Bicyclo[3.3.0]octane compounds (e.g., 2-azabicyclo[3.3.0]octane-3-carboxylic acid) adopt a norbornane-like structure, which may influence solubility and metabolic stability .

Functional Group Impact :

  • The carboxylic acid group in the target compound enhances polarity, improving water solubility and enabling ionic interactions with receptors. Derivatives with ester groups (e.g., methyl ester in CAS 117203-92-6) exhibit reduced solubility but increased membrane permeability .
  • Boc-protected amines (e.g., CAS 1936652-78-6) are less reactive, making them suitable intermediates in multi-step syntheses .

Stereochemical Considerations :

  • The (1S,5R) enantiomer of the target compound is pharmacologically active as an S1R antagonist, whereas racemic mixtures (e.g., M45423) may show diminished efficacy due to competing enantiomer interactions .

Safety Profiles :

  • Compounds with carboxylic acid or reactive amines (e.g., CAS 882214-26-8, 2410984-39-1) frequently exhibit higher acute toxicity (H302, H315) compared to ethers or protected derivatives (e.g., 8-oxa analogs) .

Biological Activity

The compound (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS No. 882182-41-4) is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article presents a detailed exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
DensityNot available

Research indicates that compounds in the azabicyclo[3.2.1]octane class may act as inhibitors of various enzymes involved in lipid metabolism and inflammatory processes. Specifically, they have shown promising results as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects .

Therapeutic Potential

The ability to inhibit NAAA suggests that this compound could be beneficial in managing conditions characterized by excessive inflammation. The preservation of PEA levels could enhance its analgesic and anti-inflammatory effects at sites of injury or inflammation.

Case Studies

  • Inhibition Studies :
    • A study demonstrated that azabicyclo compounds exhibit low nanomolar inhibitory activity against human NAAA, with an IC50 value as low as 0.042 μM for structurally related compounds . This suggests a strong potential for therapeutic application in inflammatory diseases.
  • Selectivity Profile :
    • In vitro assays indicated that the compound shows selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with only moderate inhibition observed at higher concentrations (30 μM) . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the azabicyclo structure can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been correlated with enhanced potency against NAAA, indicating that specific structural features are critical for optimal interaction with the target enzyme .

Comparative Analysis

A comparative analysis of various azabicyclo derivatives reveals that those with specific functional groups exhibit superior inhibitory properties:

Compound TypeIC50 (μM)Selectivity
Pyrazole Azabicyclo Derivatives0.042High (NAAA)
Other Azabicyclo Derivatives>0.655Moderate

This table illustrates the significant variance in activity based on structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 filters for particulates) if handling powdered forms to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to minimize exposure to aerosols or dust. Ensure local exhaust ventilation meets OSHA standards .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent hygroscopic degradation .

Q. How should researchers determine the solubility profile of this compound for experimental design?

  • Methodological Answer :

  • Solvent Screening : Perform incremental solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM, hexane) at 25°C. Monitor dissolution via UV-Vis spectroscopy or gravimetric analysis.
  • pH-Dependent Solubility : Adjust pH using buffers (pH 1–12) and measure solubility via HPLC with a C18 column. Note that the hydrochloride salt may exhibit higher solubility in acidic conditions .
  • Data Recording : Tabulate results (see Table 1 ) to guide solvent selection for reactions or formulations.

Table 1 : Example Solubility Profile Framework

SolventSolubility (mg/mL)pHTemperature (°C)
Water50.23.025
Methanol120.5-25
DCM<1.0-25

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of bicyclic amino acid derivatives like this compound?

  • Methodological Answer :

  • Structural Confirmation : Use X-ray crystallography or 2D NMR to verify stereochemistry, as biological activity often depends on precise configuration .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent ATP levels in cytotoxicity assays). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity interference) .

Q. Which advanced chromatographic methods are suitable for analyzing degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (2.6 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor degradation products (e.g., decarboxylation or ring-opening byproducts) via MRM transitions .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Compare chromatograms to unexposed controls to identify degradation pathways .
  • Impurity Profiling : Reference pharmacopeial guidelines (e.g., USP) for related bicyclo compounds to set thresholds (<0.1% for unknown impurities) .

Table 2 : Accelerated Stability Study Design

ConditionTemperatureHumidityDurationKey Degradation Products
Thermal40°CN/A4 weeksDecarboxylated derivative
Photolytic25°CN/A2 weeksEpimeric byproducts
Hydrolytic (pH 7.4)25°C75% RH8 weeksHydrolyzed ester

Data Contradiction Analysis

Q. How can researchers address discrepancies in the environmental hazard classification of bicyclo compounds?

  • Methodological Answer :

  • Toxicity Reassessment : Conduct Daphnia magna acute toxicity tests (OECD 202) to verify aquatic toxicity claims. Compare results with GHS classifications from SDSs .
  • Literature Review : Cross-reference EPA databases and peer-reviewed studies to identify consensus on biodegradability or bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

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